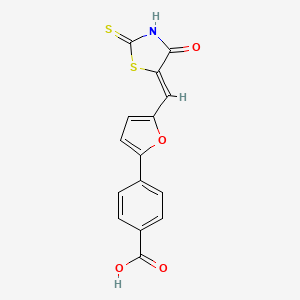
2-(4-methoxyphenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and an indole moiety. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
合成路线和反应条件
2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼的合成通常涉及 2-氧代-1,2-二氢-3H-吲哚-3-甲醛与 2-(4-甲氧基苯基)乙酰肼的缩合反应。该反应通常在酸催化剂(例如乙酸)的存在下,在回流条件下进行。然后将反应混合物冷却,通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、压力和催化剂浓度,以实现更高的产率和纯度。此外,工业生产可能涉及使用连续流反应器以提高效率和可扩展性。
化学反应分析
反应类型
2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 甲氧基和酰肼基团可以在适当的试剂作用下参与取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 通常使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 卤素(例如氯、溴)和亲核试剂(例如胺、硫醇)等试剂可以在适当的条件下使用。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生相应的氧化物,而还原可以产生还原的酰肼。取代反应可能导致形成各种取代的衍生物。
科学研究应用
化学: 它可以作为构建块用于合成更复杂的分子和材料。
生物学: 该化合物已显示出作为生物活性剂的潜力,具有抗菌、抗真菌和抗癌特性。
医药: 目前正在进行研究以调查其在治疗各种疾病(包括癌症和传染病)中的治疗潜力。
工业: 它可用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机理
2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼的作用机理涉及其与生物系统中分子靶标和途径的相互作用。该化合物可以与特定的酶或受体结合,调节其活性,从而导致各种生物学效应。例如,其抗癌活性可能归因于其通过靶向关键信号通路在癌细胞中诱导凋亡(程序性细胞死亡)的能力。
作用机制
The mechanism of action of 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the tricarboxylic acid cycle, affecting energy metabolism in cells . Additionally, it may induce oxidative stress in target cells, leading to cell damage or death.
相似化合物的比较
类似化合物
- 2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼
- 2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼
- 2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼
独特性
2-(4-甲氧基苯基)-N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚基)乙酰肼的独特性在于其特定的结构特征,例如同时存在甲氧基苯基和吲哚基团。这些结构元素有助于其独特的化学和生物学特性,使其与其他类似化合物区分开来。
属性
分子式 |
C17H15N3O3 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |
InChI 键 |
JZLWKWZZJZHXHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)
![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)
![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)

